3beta-Acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate
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Overview
Description
The compound (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate typically involves multiple steps:
Starting Material: The synthesis begins with a suitable steroidal precursor.
Functional Group Introduction: Introduction of the trifluoromethylsulfonyloxy group is achieved through a reaction with trifluoromethanesulfonic anhydride in the presence of a base.
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the molecule.
Substitution: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various biologically active derivatives.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of complex organic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Cell Signaling: Investigated for its role in modulating cell signaling pathways.
Medicine
Drug Development: Explored as a lead compound for developing new therapeutic agents.
Disease Treatment:
Industry
Pharmaceutical Manufacturing: Used in the production of pharmaceutical intermediates.
Biotechnology: Applications in the development of biotechnological tools and processes.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulates pathways such as the steroid hormone signaling pathway and the inflammatory response pathway.
Comparison with Similar Compounds
Similar Compounds
- (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(methanesulfonyl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
- (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethyl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
Uniqueness
- Trifluoromethylsulfonyloxy Group : The presence of the trifluoromethylsulfonyloxy group imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
- Biological Activity : Exhibits distinct biological activities compared to similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C22H29F3O5S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(10R,13S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H29F3O5S/c1-13(26)29-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(21(17,3)11-9-18(16)20)30-31(27,28)22(23,24)25/h4,7,15-18H,5-6,8-12H2,1-3H3/t15?,16?,17?,18?,20-,21-/m0/s1 |
InChI Key |
MCIVSCZCJRGEJR-XZFNAKAKSA-N |
Isomeric SMILES |
CC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CC=C4OS(=O)(=O)C(F)(F)F)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4OS(=O)(=O)C(F)(F)F)C)C |
Origin of Product |
United States |
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